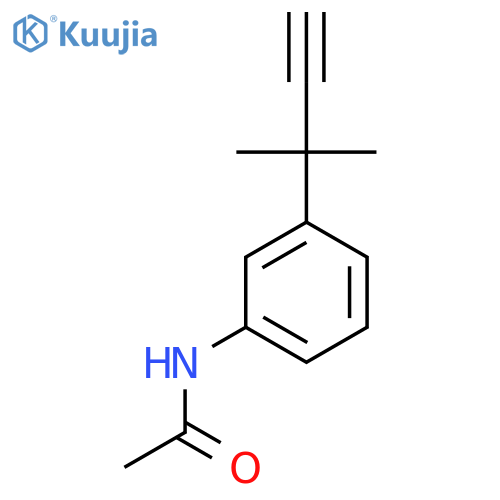

Cas no 2228771-48-8 (N-3-(2-methylbut-3-yn-2-yl)phenylacetamide)

N-3-(2-methylbut-3-yn-2-yl)phenylacetamide 化学的及び物理的性質

名前と識別子

-

- N-3-(2-methylbut-3-yn-2-yl)phenylacetamide

- EN300-1741244

- N-[3-(2-methylbut-3-yn-2-yl)phenyl]acetamide

- 2228771-48-8

-

- インチ: 1S/C13H15NO/c1-5-13(3,4)11-7-6-8-12(9-11)14-10(2)15/h1,6-9H,2-4H3,(H,14,15)

- InChIKey: RWNHJUNDIITFJH-UHFFFAOYSA-N

- SMILES: O=C(C)NC1=CC=CC(=C1)C(C#C)(C)C

計算された属性

- 精确分子量: 201.115364102g/mol

- 同位素质量: 201.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 284

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.7

- トポロジー分子極性表面積: 29.1Ų

N-3-(2-methylbut-3-yn-2-yl)phenylacetamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1741244-1.0g |

N-[3-(2-methylbut-3-yn-2-yl)phenyl]acetamide |

2228771-48-8 | 1g |

$1442.0 | 2023-06-03 | ||

| Enamine | EN300-1741244-10.0g |

N-[3-(2-methylbut-3-yn-2-yl)phenyl]acetamide |

2228771-48-8 | 10g |

$6205.0 | 2023-06-03 | ||

| Enamine | EN300-1741244-0.05g |

N-[3-(2-methylbut-3-yn-2-yl)phenyl]acetamide |

2228771-48-8 | 0.05g |

$1212.0 | 2023-09-20 | ||

| Enamine | EN300-1741244-2.5g |

N-[3-(2-methylbut-3-yn-2-yl)phenyl]acetamide |

2228771-48-8 | 2.5g |

$2828.0 | 2023-09-20 | ||

| Enamine | EN300-1741244-10g |

N-[3-(2-methylbut-3-yn-2-yl)phenyl]acetamide |

2228771-48-8 | 10g |

$6205.0 | 2023-09-20 | ||

| Enamine | EN300-1741244-1g |

N-[3-(2-methylbut-3-yn-2-yl)phenyl]acetamide |

2228771-48-8 | 1g |

$1442.0 | 2023-09-20 | ||

| Enamine | EN300-1741244-5.0g |

N-[3-(2-methylbut-3-yn-2-yl)phenyl]acetamide |

2228771-48-8 | 5g |

$4184.0 | 2023-06-03 | ||

| Enamine | EN300-1741244-5g |

N-[3-(2-methylbut-3-yn-2-yl)phenyl]acetamide |

2228771-48-8 | 5g |

$4184.0 | 2023-09-20 | ||

| Enamine | EN300-1741244-0.25g |

N-[3-(2-methylbut-3-yn-2-yl)phenyl]acetamide |

2228771-48-8 | 0.25g |

$1328.0 | 2023-09-20 | ||

| Enamine | EN300-1741244-0.5g |

N-[3-(2-methylbut-3-yn-2-yl)phenyl]acetamide |

2228771-48-8 | 0.5g |

$1385.0 | 2023-09-20 |

N-3-(2-methylbut-3-yn-2-yl)phenylacetamide 関連文献

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

N-3-(2-methylbut-3-yn-2-yl)phenylacetamideに関する追加情報

N-3-(2-Methylbut-3-yn-2-yl)phenylacetamide: A Comprehensive Overview

N-3-(2-methylbut-3-yn-2-yl)phenylacetamide (CAS No. 2228771-48-8) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure, has garnered attention due to its potential applications in drug discovery and material science. The compound consists of a phenyl ring substituted with an acetamide group and a 2-methylbutynyl group, making it a versatile building block for further chemical modifications.

The synthesis of N-3-(2-methylbut-3-yn-2-yl)phenylacetamide involves a series of well-established organic reactions, including nucleophilic acyl substitution and alkylation. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation, reducing production costs and enhancing scalability. Researchers have also explored the use of transition metal catalysts to improve reaction yields, particularly in the formation of the key intermediate, 3-(2-methylbut-3-yn-2-yl)phenol.

In terms of pharmacological activity, N-3-(2-methylbut-< strong >3 strong > - < strong >yn strong > - < strong > 2 strong > - < strong > yl strong > ) phenylacetamide has shown promising results in preclinical studies. It exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). Recent studies have highlighted its ability to cross the blood-brain barrier (BBB), making it a potential candidate for treating Alzheimer's disease. However, further research is required to optimize its bioavailability and reduce off-target effects.

The structural versatility of this compound also makes it an attractive candidate for materials science applications. Its ability to form stable amide bonds allows for the development of novel polymers with tailored mechanical properties. Recent investigations have focused on incorporating N-(< strong > 3 strong > -(< strong > 2 strong > -methylbut - < strong > 3 strong > -yn - < strong > 2 strong > - yl ) phenyl ) acetamide into polyurethane matrices, resulting in materials with enhanced thermal stability and mechanical strength.

In conclusion, N-(< strong > 3 strong > -(< strong > 2 strong > -methylbut - < strong > 3 strong > -yn - < strong > 2 strong > - yl ) phenyl ) acetamide (CAS No. 2228771 -48 -8) represents a multifaceted compound with potential applications across diverse scientific domains. Ongoing research continues to uncover new insights into its synthesis, pharmacological properties, and material applications, underscoring its importance as a valuable chemical entity in modern science.

2228771-48-8 (N-3-(2-methylbut-3-yn-2-yl)phenylacetamide) Related Products

- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)

- 1804849-08-8(Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate)

- 1521431-12-8(4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid)

- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)

- 1806959-14-7(Ethyl 4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine-2-carboxylate)

- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)

- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)

- 2310096-85-4(1-(5-bromopyrimidin-2-yl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}-1,4-diazepane)

- 1598842-20-6(4-Bromo-6-(3,5-dichlorophenyl)pyrimidine)

- 1249696-17-0(4-Chloro-6-(methoxymethyl)-2-(tetrahydro-3-furanyl)pyrimidine)